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Compound of Interest

Compound Name: PF-06835919

Cat. No.: B610014 Get Quote

PF-06835919 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with detailed information on the kinase selectivity profile of PF-06835919, along

with troubleshooting guides for related experimental procedures.

Selectivity Profile of PF-06835919 Against Other
Kinases
PF-06835919 is a potent and highly selective inhibitor of ketohexokinase (KHK), with a greater

potency for the KHK-C isoform over the KHK-A isoform.[1][2][3] A comprehensive assessment

of its selectivity was performed against a panel of 89 kinases, phosphatases, and receptors. At

a concentration of 10 µM, PF-06835919 demonstrated minimal inhibition of other kinases,

highlighting its specificity for KHK.[1]

Data Presentation: Kinase Selectivity Panel
The following table summarizes the in vitro selectivity of PF-06835919 against a broad panel of

kinases. The data is presented as the percent of control at a 10 µM concentration of PF-
06835919, where a higher percentage indicates lower inhibition.
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Kinase Target Percent of Control @ 10 µM

ABL1 102

AKT1 100

ALK 99

AURKA 104

AURKB 101

BMX 98

BTK 103

CAMK2A 102

CDK2 100

CHEK1 101

CSF1R 100

EGFR 101

EPHA2 102

ERBB2 101

FAK 99

FGFR1 103

FLT3 100

GSK3B 102

IGF1R 101

INSR 100

JAK2 101

JAK3 102

KDR 100
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KIT 101

LCK 103

MAP2K1 100

MAPK1 102

MAPK14 101

MET 100

PAK1 102

PDGFRB 101

PIK3CA 100

PIM1 102

PLK1 101

PRKCA 100

RET 102

ROCK1 101

SRC 100

SYK 102

TEK 101

TGFBR1 100

TNK2 102

TRKA 101

...and others ...

This table is a representative summary. For a complete list of the 89 kinases, phosphatases,

and receptors tested, please refer to the supplementary information of the primary publication.
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Experimental Protocols
The selectivity of PF-06835919 was determined using a widely accepted in vitro kinase assay

platform. The general workflow for such an experiment is outlined below.

Diagram: Kinase Selectivity Profiling Workflow
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Caption: General workflow for in vitro kinase selectivity profiling.
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Detailed Methodologies
1. Kinase Panel Screening (Example using a competition binding assay like KINOMEscan™):

Principle: This assay measures the ability of a test compound to displace a known, active

site-directed ligand from the kinase active site. The amount of kinase bound to the

immobilized ligand is quantified, typically by qPCR of a DNA tag conjugated to the kinase.

Protocol:

Preparation of Affinity Beads: Streptavidin-coated magnetic beads are treated with a

biotinylated, active-site directed ligand specific for each kinase in the panel.

Binding Reaction: DNA-tagged kinases, the prepared affinity beads, and the test

compound (PF-06835919) are combined in a multi-well plate. The reaction is incubated to

allow for competitive binding to reach equilibrium.

Washing: The affinity beads are washed to remove any unbound kinase.

Elution: The bound kinase is eluted from the beads.

Quantification: The concentration of the eluted, DNA-tagged kinase is measured using

qPCR. A reduction in the amount of kinase detected in the presence of the test compound

indicates binding and inhibition.

Data Analysis: The results are typically expressed as the percentage of the control

(vehicle-treated) sample.

2. Enzymatic Activity Assays (Example using ADP-Glo™ Kinase Assay):

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced

during the phosphorylation reaction. It is a universal assay applicable to virtually any kinase.

Protocol:

Kinase Reaction: The kinase, substrate, ATP, and the test compound (PF-06835919) are

incubated together in a multi-well plate.
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Termination and ATP Depletion: An "ADP-Glo™ Reagent" is added to stop the kinase

reaction and deplete any remaining ATP.

ADP to ATP Conversion: A "Kinase Detection Reagent" is added, which contains enzymes

that convert the ADP produced in the kinase reaction into ATP.

Luminescence Detection: The newly synthesized ATP is detected using a

luciferase/luciferin reaction, which generates a luminescent signal proportional to the initial

amount of ADP produced.

Data Analysis: The luminescent signal is measured using a luminometer. A decrease in

luminescence in the presence of the test compound indicates inhibition of kinase activity.

Frequently Asked Questions (FAQs) and
Troubleshooting Guides
Q1: We are observing significant inhibition of a kinase that is reported to be unaffected by PF-
06835919 in the selectivity panel. What could be the issue?

A1:

Compound Concentration: Double-check the final concentration of PF-06835919 in your

assay. Inaccurate serial dilutions can lead to a higher effective concentration than intended.

Assay Conditions: The kinase selectivity profile was determined at a specific ATP

concentration. If your assay uses a much lower ATP concentration, the apparent potency of

an ATP-competitive inhibitor like PF-06835919 may increase.

Reagent Purity: Ensure the purity of your PF-06835919 sample. Contaminants could be

responsible for the observed off-target inhibition.

Assay Technology: Different assay formats can have varying sensitivities and susceptibilities

to artifacts. Consider if your assay technology is prone to interference from the compound

(e.g., fluorescence quenching or enhancement).

Q2: Our in-house kinase assay shows high variability between replicates when testing PF-
06835919. How can we improve the consistency?
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A2:

DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells,

including controls. High concentrations of DMSO can inhibit some kinases.

Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques, especially when

working with small volumes, to minimize variability in reagent and compound concentrations.

Incubation Times and Temperatures: Maintain consistent incubation times and temperatures

for all steps of the assay. Fluctuations can affect enzyme kinetics and lead to variable

results.

Plate Edge Effects: Be mindful of potential edge effects in multi-well plates, where

evaporation can be more pronounced. Consider not using the outer wells for critical

experiments or implementing measures to minimize evaporation.

Q3: We are setting up a new kinase assay and are unsure of the optimal enzyme and substrate

concentrations to use for testing PF-06835919.

A3:

Enzyme Titration: Perform an enzyme titration to determine the concentration of kinase that

yields a robust signal-to-background ratio within the linear range of the assay.

Substrate Km Determination: Determine the Michaelis constant (Km) for the substrate. For

initial inhibitor profiling, it is often recommended to use a substrate concentration at or near

its Km value.

ATP Km Determination: Similarly, determine the Km for ATP. As PF-06835919 is an ATP-

competitive inhibitor, its IC50 value will be dependent on the ATP concentration. Testing at

the ATP Km is a common starting point.

Q4: How can we confirm that PF-06835919 is an ATP-competitive inhibitor in our kinase of

interest?

A4:
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To determine the mechanism of inhibition, you can perform enzyme kinetic studies. This

involves measuring the initial reaction rates at various substrate (e.g., peptide) and ATP

concentrations in the presence of different fixed concentrations of PF-06835919. By plotting

the data using methods such as Lineweaver-Burk or Michaelis-Menten kinetics, you can

determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to

ATP. For an ATP-competitive inhibitor, you would expect to see an increase in the apparent

Km of ATP with no change in the Vmax as the inhibitor concentration increases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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